Cas no 2680730-43-0 (3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid)

3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core linked to a substituted piperidine moiety. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The acetylated piperidine enhances solubility and bioavailability, while the oxazole-carboxylic acid functionality offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in targeted synthesis. The compound's stability under standard conditions and compatibility with common reaction protocols make it a practical choice for medicinal chemistry applications, particularly in the development of bioactive molecules.
3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid structure
2680730-43-0 structure
商品名:3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
CAS番号:2680730-43-0
MF:C11H14N2O4
メガワット:238.239862918854
CID:5648400
PubChem ID:165911238

3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28276496
    • 2680730-43-0
    • 3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
    • 3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
    • インチ: 1S/C11H14N2O4/c1-7(14)13-4-2-8(3-5-13)10-9(11(15)16)6-17-12-10/h6,8H,2-5H2,1H3,(H,15,16)
    • InChIKey: UVMMHFHDOLWZFH-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C(=O)O)C(C2CCN(C(C)=O)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 238.09535693g/mol
  • どういたいしつりょう: 238.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 83.6Ų

3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276496-1.0g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-28276496-2.5g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-28276496-0.05g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-28276496-1g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0
1g
$1070.0 2023-09-09
Enamine
EN300-28276496-5.0g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
5.0g
$3105.0 2025-03-19
Enamine
EN300-28276496-0.1g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-28276496-0.25g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
0.25g
$985.0 2025-03-19
Enamine
EN300-28276496-0.5g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
0.5g
$1027.0 2025-03-19
Enamine
EN300-28276496-10.0g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-28276496-10g
3-(1-acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid
2680730-43-0
10g
$4606.0 2023-09-09

3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid 関連文献

3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報

3-(1-Acetylpiperidin-4-yl)-1,2-Oxazole-4-Carboxylic Acid: A Comprehensive Overview

3-(1-Acetylpiperidin-4-yl)-1,2-Oxazole-4-Carboxylic Acid, also known by its CAS number 2680730-43-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of the oxazole class, which has been extensively studied for its potential applications in drug design and material science. The structure of this molecule combines a piperidine ring with an acetyl group and a carboxylic acid moiety, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry. For instance, researchers have explored the role of oxazole-containing compounds in modulating enzyme activity and receptor binding. In particular, the presence of the piperidine ring in 3-(1-Acetylpiperidin-4-yl)-1,2-Oxazole has been shown to enhance the compound's bioavailability and stability. This makes it a promising candidate for use in drug delivery systems and as a precursor for more complex molecules.

The synthesis of 3-(1-Acetylpiperidin-4-yl)-1,2-Oxazole involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The acetyl group attached to the piperidine ring plays a crucial role in stabilizing the molecule's structure and influencing its reactivity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving yield rates.

In terms of applications, this compound has shown potential in the development of novel antibiotics. Studies have demonstrated that certain derivatives of oxazole carboxylic acids exhibit antimicrobial activity against a range of bacterial strains. Furthermore, its ability to act as a chelating agent has opened avenues for its use in metalloenzyme inhibition and metal coordination chemistry.

The structural versatility of CAS No 2680730-43-based compounds also extends to their use in polymer science. Researchers have investigated their role as monomers in the synthesis of functional polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance materials applications.

In conclusion, 3-(1-Acetylpiperidin-4-Yl)-1,2-Oxazole, with its unique chemical structure and diverse functional groups, continues to be a focal point in contemporary chemical research. Its potential applications span across multiple disciplines, from drug discovery to materials engineering. As ongoing studies uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing scientific innovation.

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